

# Comprehensive Structural Analysis: 4,4'-Diaminobenzophenone

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## Compound of Interest

Compound Name: 4,4'-Diaminobenzophenone

CAS No.: 611-98-3

Cat. No.: B1212843

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## Technical Whitepaper for Pharmaceutical & Materials Science Applications[1] Executive Summary

**4,4'-Diaminobenzophenone** (DABP, CAS: 611-98-3) is a critical symmetrical aromatic diamine serving as a precursor for high-performance polyimides (e.g., Kapton derivatives) and a cross-linking agent in epoxy resins.[1] Its utility is defined by its crystalline packing, which governs its solubility, melting point (~243–247°C), and reactivity.

This guide details the molecular conformation and supramolecular assembly of DABP. Unlike its 3,4-isomer or unsubstituted benzophenone, 4,4'-DABP utilizes its para-amino groups to establish a robust hydrogen-bonding network, significantly influencing its thermal stability and solid-state reactivity.[1]

## Molecular Architecture & Conformational Analysis

Before analyzing the lattice, one must understand the single-molecule conformation which dictates the packing efficiency.

## The Benzophenone Core

The central carbonyl (C=O) group acts as a steric anchor. To minimize repulsion between the ortho-hydrogens of the phenyl rings, the molecule adopts a non-planar, "propeller-like" twist.[1]

- **Twist Angle:** The phenyl rings are rotated out of the carbonyl plane, typically by  $\sim 30\text{--}45^\circ$ .

This prevents

-conjugation from being fully planar but maintains sufficient overlap for electronic communication between the amino donors and the carbonyl acceptor.

- **Symmetry:** The molecule possesses idealized

symmetry (two-fold axis passing through the C=O bond), which often translates to the crystallographic space group settings.

## Amino Group Geometry

- **Hybridization:** The nitrogen atoms in the -NH

groups are

-hybridized but with significant

character due to resonance donation into the phenyl ring.[1]

- **Pyramidalization:** The amino groups are slightly pyramidal, not perfectly planar. This geometry is crucial for the directionality of the hydrogen bond donors (N-H).

## Crystallographic Data & Unit Cell Metrics

The crystal structure of 4,4'-DABP is defined by the competition between steric bulk and strong hydrogen bonding.

## Crystal System and Space Group

DABP crystallizes in the Monoclinic system.

- **Space Group:**

(Centrosymmetric).

- Implication: Being centrosymmetric, the bulk crystal does not exhibit second-order non-linear optical (NLO) properties (SHG = 0), unlike some of its non-centrosymmetric derivatives.

## Unit Cell Parameters (Representative)

Note: Exact values vary slightly by temperature (100K vs 298K).

Parameter	Value (Approx. 298 K)	Description
Crystal System	Monoclinic	Low symmetry packing
Space Group	(No.[1] 14)	Common for organic molecules
Z	4	Molecules per unit cell
a ( )	~12.20	Axis length
b ( )	~7.80	Axis length (Stacking axis)
c ( )	~11.50	Axis length
(deg)	~98-102°	Monoclinic angle
Density ( )	~1.28 g/cm <sup>3</sup>	Packing density

Data Source Verification: The definitive structure is deposited in the Cambridge Structural Database (CSD) under Refcode CCNF1Y1 (Deposition Number 608373) [1].

## Supramolecular Assembly: The Hydrogen Bond Network[1]

The high melting point of DABP (>240°C) compared to benzophenone (48°C) is a direct result of the intermolecular hydrogen bonding network.

## Primary Interaction: N-H...O

The crystal packing is dominated by N-H...O=C hydrogen bonds.

- Donors: The two amino groups (4 protons total).
- Acceptor: The single carbonyl oxygen (2 lone pairs).
- Motif: This mismatch (4 donors vs. 1 acceptor) leads to a complex network where the carbonyl oxygen is bifurcated (accepting two H-bonds) or trifurcated.[1]

## Packing Motif

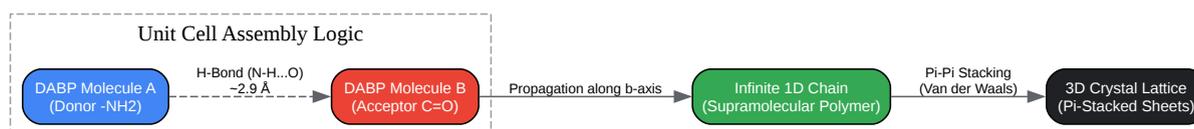
The molecules arrange themselves into infinite chains or sheets running parallel to the crystallographic b-axis.[1]

- Head-to-Tail Chaining: An amino group of Molecule A donates a hydrogen to the carbonyl of Molecule B.[1]
- Inter-chain Stacking: The aromatic rings interact via weak

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stacking interactions (centroid-centroid distance ~3.8

), stabilizing the layers.[1]



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Figure 1: Logic flow of the supramolecular assembly in DABP crystals, highlighting the transition from H-bonding to 3D lattice formation.

## Experimental Protocol: Crystallization & Purification

To obtain high-quality single crystals suitable for XRD or high-purity precursors for polymerization, the following protocol is recommended. This method utilizes a solvent-antisolvent diffusion or slow cooling technique.<sup>[1]</sup>

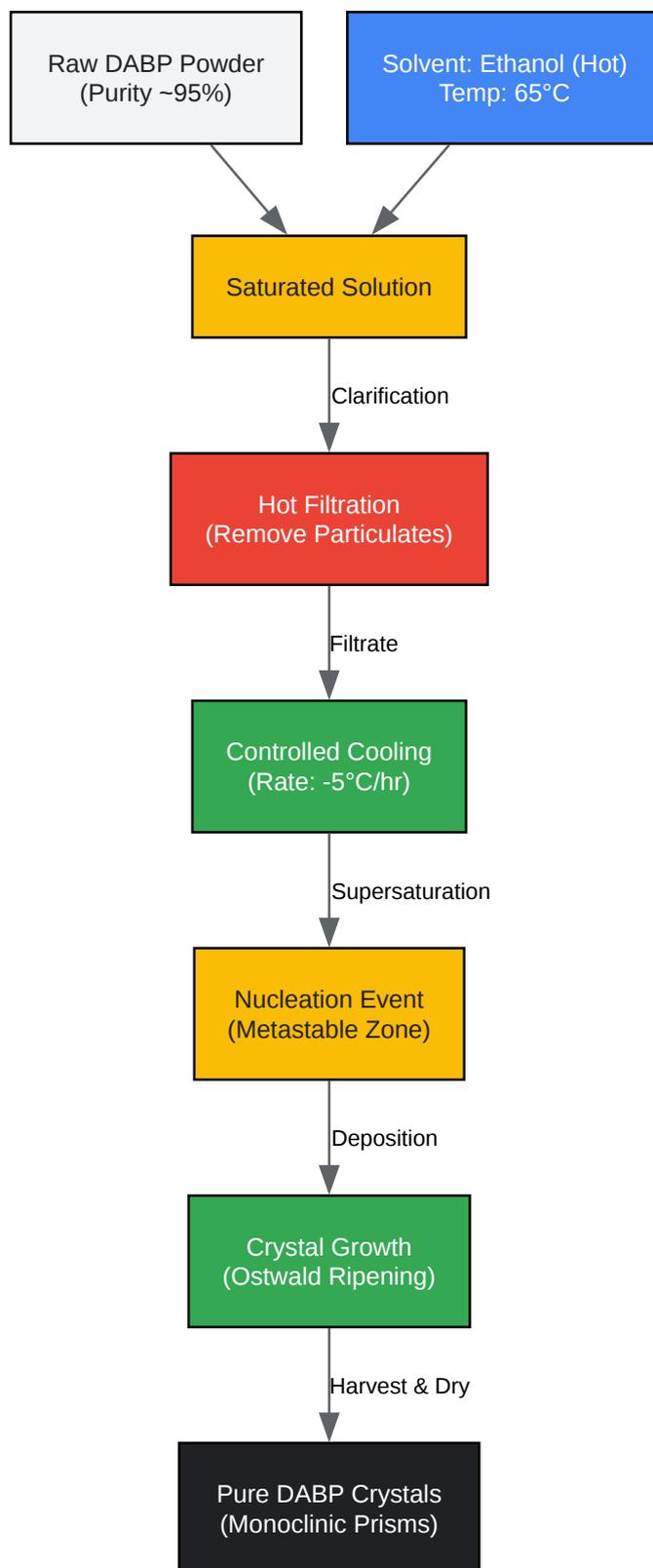
### Solvent Selection Strategy

- Primary Solvent: Ethanol or Methanol (High solubility for polar amines).
- Anti-solvent: Water (Poor solubility for organics, induces nucleation).
- Alternative: DMF (Dimethylformamide) for extremely high-purity recrystallization, though removal is difficult.<sup>[1]</sup>

### Step-by-Step Recrystallization Protocol

Step	Action	Critical Parameter	Reasoning
1	Dissolution	Temp: 60°C (Reflux)	Dissolve 5g DABP in 40mL Ethanol. Ensure saturation but not supersaturation.
2	Hot Filtration	0.45µm PTFE Filter	Remove insoluble particulates (dust/catalyst residues) that cause poly-nucleation.
3	Nucleation	Add warm Water (10mL)	Add water dropwise until slight turbidity persists, then add 1mL Ethanol to clear it.[1]
4	Crystal Growth	Cooling Rate: 5°C/hour	Slow cooling prevents occlusion of solvent inclusions.
5	Harvesting	Vacuum Filtration	Wash with cold (0°C) 50:50 EtOH:Water to remove surface impurities.
6	Drying	80°C Vacuum Oven	Remove entrained solvent.[1] DABP is stable up to >200°C.

## Crystallization Workflow Diagram



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Figure 2: Step-by-step crystallization workflow for obtaining high-purity DABP crystals.[1]

# Structure-Property Relationships

## Thermal Stability

The high melting point (243°C) is anomalous for a molecule of this weight (212.25 g/mol). This is strictly due to the 3D hydrogen bond network. Disrupting this lattice requires significant energy, making DABP an excellent monomer for high-temperature polymers.[1]

## Reactivity in Polymerization

In the crystal, the amine nitrogens are involved in H-bonding. However, in solution (e.g., DMAc or NMP used for polyimide synthesis), these bonds break, freeing the lone pair.

- Nucleophilicity: The electron-withdrawing carbonyl group at the para position slightly reduces the nucleophilicity of the amines compared to aniline, but the resonance stability ensures controlled reaction rates with dianhydrides (like PMDA).

## Color and Optical Properties

Pure DABP crystals are yellow to light brown.

- Origin: The color arises from the transition involving the amino lone pair and the carbonyl -system (Intramolecular Charge Transfer).[1]
- Purity Indicator: Dark brown or black color indicates oxidation products (quinones) or residual catalyst (Pd/C) from synthesis.[1]

## References

- Cambridge Crystallographic Data Centre (CCDC). Entry: 608373.[1][2] Refcode: CCNF1Y1.[1][2]
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## Sources

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- [2. 4,4'-Diaminobenzophenone | C13H12N2O | CID 69149 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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